tert-butyl N-[(3R)-1-methylpiperidin-3-yl]carbamate
Overview
Description
tert-butyl N-[(3R)-1-methylpiperidin-3-yl]carbamate: is an organic compound with the molecular formula C11H22N2O2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is often used in organic synthesis as a protecting group for amines. The tert-butyl group provides steric hindrance, making the compound stable under various reaction conditions.
Scientific Research Applications
Chemistry: tert-butyl N-[(3R)-1-methylpiperidin-3-yl]carbamate is widely used as a protecting group for amines in peptide synthesis. It helps in preventing unwanted side reactions during the formation of peptide bonds.
Biology: In biological research, the compound is used to study the effects of steric hindrance on enzyme-substrate interactions. It serves as a model compound for understanding the behavior of bulky groups in biological systems.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors. Its stability and reactivity make it a valuable tool in medicinal chemistry.
Industry: In the chemical industry, this compound is used in the synthesis of various fine chemicals and pharmaceuticals. Its role as a protecting group is crucial in multi-step synthetic processes.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used as pharmaceutical intermediates , suggesting that they may interact with various biological targets.
Mode of Action
Biochemical Pathways
Pharmacokinetics
The compound’s molecular weight (21431 g/mol ) suggests it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
Similar compounds have been used in the synthesis of complex n-containing molecules , suggesting that they may have a role in modulating the function of these molecules.
Action Environment
The compound is recommended to be stored at 4°c , suggesting that temperature may affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R)-1-methylpiperidin-3-yl]carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-[(3R)-1-methylpiperidin-3-yl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted piperidine derivatives with different functional groups replacing the tert-butyl group.
Comparison with Similar Compounds
- tert-butyl N-[(3R)-piperidin-3-ylmethyl]carbamate
- tert-butyl ((3R,6S)-6-methylpiperidin-3-yl)carbamate
- tert-butyl N-methyl-N-[(3R)-3-piperidyl]carbamate
Uniqueness: tert-butyl N-[(3R)-1-methylpiperidin-3-yl]carbamate is unique due to its specific stereochemistry and the presence of the tert-butyl group, which provides significant steric hindrance. This makes it particularly useful as a protecting group in organic synthesis, as it can be easily removed under mild acidic conditions without affecting other functional groups in the molecule.
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-methylpiperidin-3-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)12-9-6-5-7-13(4)8-9/h9H,5-8H2,1-4H3,(H,12,14)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSXBNIWPXOYBC-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCN(C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601194212 | |
Record name | 1,1-Dimethylethyl N-[(3R)-1-methyl-3-piperidinyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601194212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001354-56-8 | |
Record name | 1,1-Dimethylethyl N-[(3R)-1-methyl-3-piperidinyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1001354-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[(3R)-1-methyl-3-piperidinyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601194212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.